1-(4-Bromophenyl)cyclobutanol
Description
Significance of Strained Ring Systems in Organic Chemistry
Strained ring systems, such as cyclobutanes, are molecules in which the bond angles deviate from the ideal, leading to increased potential energy. numberanalytics.comwikipedia.org This stored energy, known as ring strain, makes these compounds more reactive than their open-chain counterparts. pharmacy180.com The total strain energy of a cyclic compound is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent atoms), and steric strain (repulsive interactions between atoms). numberanalytics.com
The reactivity of strained rings allows them to participate in a variety of chemical transformations. pharmacy180.com These reactions often involve the cleavage of a carbon-carbon bond within the ring, which releases the stored strain energy. acs.org This characteristic has been harnessed by chemists to synthesize complex molecular architectures that would be difficult to prepare using other methods. researchgate.net The development of new synthetic methodologies, including those involving organometallic reagents, has further expanded the applications of these strained systems. acs.org
| Ring System | Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 27.5 |
| Cyclobutane (B1203170) | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Data sourced from multiple chemistry resources. |
Significance of Strained Ring Systems in Organic Chemistry
Cyclobutane as a Bioisostere for Aromatic Rings in Drug Discovery
In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The use of bioisosteres is a common strategy to improve a drug candidate's characteristics, such as its potency, selectivity, or metabolic stability. rsc.org
The cyclobutane ring has emerged as a valuable bioisostere for several functional groups, including aromatic rings. nih.govnih.gov Its three-dimensional, puckered structure offers a different spatial arrangement of atoms compared to the planar nature of aromatic rings. nih.gov This can lead to improved pharmacological properties by:
Increasing sp³ character: Replacing a flat aromatic ring with a three-dimensional cyclobutane ring increases the molecule's non-planar character, which can enhance its binding to biological targets and improve its solubility. rsc.org
Improving metabolic stability: Aromatic rings are often susceptible to metabolic breakdown by enzymes in the body. Replacing them with a more chemically inert cyclobutane ring can increase the drug's half-life. nih.gov
Altering lipophilicity: The substitution can modify the molecule's fat-solubility, which affects its absorption, distribution, and excretion. rsc.org
Providing novel intellectual property: Creating new molecular entities with improved properties is a key goal in drug discovery. calstate.edu
The increasing use of cyclobutane motifs in drug candidates highlights their growing importance in the development of new therapeutics. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 1 4 Bromophenyl Cyclobutanol Within the Broader Class of Arylcyclobutanols
Direct Synthesis Approaches
Direct methods for synthesizing tertiary cyclobutanols often involve the nucleophilic addition of an organometallic reagent to cyclobutanone (B123998). This approach provides a straightforward route to a wide array of 1-substituted cyclobutanol derivatives.
The synthesis of related structures, such as 1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile, begins with the reaction of 4-bromo-2-chlorobenzene and cyclobutanone. In this type of synthesis, the initial step involves the formation of an intermediate through a nucleophilic substitution reaction where 4-bromo-2-chlorobenzene reacts with a suitable nucleophile. smolecule.com This intermediate then undergoes cyclization to form the cyclobutane (B1203170) ring, a step that often necessitates a strong base and specific reaction conditions. The resulting cyclobutanone derivative can then be further functionalized.
One of the most common and direct methods for preparing 1-arylcyclobutanols is the Grignard reaction. Tertiary cyclobutanols like this compound can be synthesized by adding cyclobutanone to the corresponding Grignard reagent. rsc.org This process involves the preparation of 4-bromophenylmagnesium bromide from 4-bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). organicchemistrytutor.comyoutube.com The Grignard reagent, which acts as a potent carbon-based nucleophile, then attacks the electrophilic carbonyl carbon of cyclobutanone. organicchemistrytutor.comlibretexts.org An acidic workup follows to protonate the resulting alkoxide, yielding the final tertiary alcohol product. organicchemistrytutor.com This method is highly versatile and allows for the construction of complex molecules from simpler starting materials. libretexts.org
The general reaction is as follows:
Formation of Grignard Reagent: 4-Bromobenzene + Mg → 4-Bromophenylmagnesium bromide
Nucleophilic Addition: 4-Bromophenylmagnesium bromide + Cyclobutanone → Bromo(1-(4-bromophenyl)cyclobutoxy)magnesium
Acidic Workup: Bromo(1-(4-bromophenyl)cyclobutoxy)magnesium + H₃O⁺ → this compound
This sequence is often performed as a one-pot synthesis, which is an efficient strategy for producing various indolyl cyclobutanones and other derivatives. thieme.dedntb.gov.uarsc.orgbeilstein-journals.org
Reaction of 4-Bromo-2-chlorobenzene with Cyclobutanone (for related compounds)
Cycloaddition Reactions in the Synthesis of Cyclobutanol Derivatives
Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for constructing the cyclobutane ring system with high levels of control over stereochemistry. kib.ac.cnresearchgate.net These methods involve the reaction of two unsaturated components to form a four-membered ring.
High-pressure, or hyperbaric, conditions can be employed to promote [2+2] cycloaddition reactions for the synthesis of cyclobutanol derivatives. ru.nlresearchgate.net This technique has been successfully used in the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net The key step is a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether. ru.nl The reaction is typically conducted at pressures around 15 kbar. ru.nlresearchgate.net This approach allows for the creation of cyclobutane scaffolds with multiple points for further chemical diversification, making it valuable for creating libraries of compounds for drug discovery. ru.nlresearchgate.net The resulting cyclobutane products can be further derivatized to yield a variety of substituted cyclobutanols. ru.nl
Table 1: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane Synthesis ru.nl
| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 25 | 19 | 49 |
| 2 | 3.0 | 25 | 19 | 60 |
| 3 | 5.0 | 25 | 19 | 67 |
| 4 | 3.0 | 25 | 65 | 67 |
| 5 | 3.0 | 40 | 19 | 71 |
| 6 | 3.0 | 40 | 43 | 77 |
| 7 | 3.0 | 50 | 19 | 83 |
A robust method for the synthesis of 1,3-substituted cyclobutanes involves the [2+2] cycloaddition of terminal alkenes with allenoates. nih.govnih.govorganic-chemistry.org This process is typically promoted by a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), and proceeds in high yield under mild conditions. nih.govorganic-chemistry.org The reaction shows a broad substrate scope, accommodating a variety of terminal alkenes, including both electron-rich and electron-poor styrene (B11656) derivatives. nih.gov Phenyl 2,3-butadienoate has been identified as a particularly reactive allenoate for this transformation, likely due to the electron-withdrawing nature of the phenyl ester. nih.govorganic-chemistry.org The resulting cyclobutane products contain functional handles that allow for further chemical manipulation, providing access to a diverse range of structures, including those with a cyclobutanol moiety. nih.govorganic-chemistry.org
Table 2: Effect of Allenoate Structure on [2+2] Cycloaddition Yield nih.gov
| Entry | Allenoate Ester Group | Yield (%) |
| 1 | Phenyl | 90 |
| 2 | Methyl | 32 |
| 3 | Ethyl | 25 |
| 4 | Isopropyl | 22 |
| 5 | tert-Butyl | <5 |
Allenoate-Alkene [2+2] Cycloaddition
Formal [3+1] Cycloaddition using 1,1-Diborylalkanes and Epihalohydrins
A robust strategy for synthesizing 3-borylated cyclobutanols has been developed, which functions as a formal [3+1] cycloaddition. rsc.orgnih.govresearchgate.net This method utilizes readily accessible 1,1-diborylalkanes and epihalohydrins or their corresponding epoxy alcohol derivatives. nih.govresearchgate.net The resulting borylated cyclobutanols are of particular interest as the boron moiety (specifically the Bpin group) and the hydroxyl group serve as versatile synthetic handles for further chemical elaboration. nih.govresearchgate.nettymcdonald.com
The reaction tolerates a range of functional groups, including amides and O-heterocycles. nih.gov The use of 1-substituted epibromohydrins allows for the creation of cyclobutanols with substituents at three of the four positions on the carbocyclic core. rsc.orgresearchgate.netcobiss.net A significant advantage of this methodology is its high degree of stereocontrol; when enantioenriched epibromohydrins are used as starting materials, the corresponding enantioenriched cyclobutanols are produced with excellent enantiospecificity, often exceeding 98%. rsc.orgresearchgate.netcobiss.net
Different reactivity patterns have been observed depending on the reagents used. researchgate.net For instance, both zinc and copper salts are effective in converting aryl-substituted 1,1-diborylalkanes, whereas only copper salts were efficient for alkyl- and non-substituted variants. researchgate.net It was also noted that aryl-substituted 1,1-diborylalkanes could lead to the product even without a metal additive. researchgate.net
Table 1: Substrate Scope for Formal [3+1] Cycloaddition This table is representative of the types of substitutions tolerated in the reaction as described in the literature.
| 1,1-Diborylalkane Substituent (Ar) | Epihalohydrin/Epoxy Alcohol | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Phenyl | Epibromohydrin | 72 | >20:1 |
| 4-Methoxyphenyl | Epibromohydrin | 85 | >20:1 |
| 4-Chlorophenyl | Epibromohydrin | 68 | >20:1 |
| 2-Thiophenyl | Epibromohydrin | 75 | >20:1 |
| Phenyl | (R)-Epibromohydrin | 70 | >20:1 (>98% es) |
| Methane ((Bpin)₂CH₂) | Epibromohydrin | 72 | 3:1 |
Ring Contraction and Expansion Strategies
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines
An innovative method for the stereoselective synthesis of cyclobutanes involves the ring contraction of readily available pyrrolidine (B122466) precursors. acs.orgnih.govresearchgate.net This transformation is facilitated by iodonitrene chemistry and proceeds through a nitrogen extrusion mechanism. nih.govntu.ac.uk The proposed reaction pathway involves the in situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. acs.orgntu.ac.uk
This intermediate undergoes nitrogen extrusion to generate a 1,4-biradical species. acs.orgntu.ac.uk The rapid intramolecular cyclization of this biradical leads to the formation of the C-C bond, yielding the cyclobutane product. acs.orgntu.ac.uk A key feature of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is retained in the final cyclobutane product. acs.org This process has been successfully applied to the synthesis of multisubstituted cyclobutanes, including challenging and unprecedented unsymmetrical spirocyclobutanes. acs.orgnih.govresearchgate.net The utility of this method has been demonstrated in the formal synthesis of the cytotoxic natural product piperarborenine B. acs.orgnih.gov
Ring Expansion via Wagner-Meerwein Rearrangement of Cyclopropylmethyl Cations
Ring expansion reactions provide an elegant pathway to cyclobutane structures from smaller, strained rings. researchgate.net A prominent example is the Wagner-Meerwein rearrangement of cyclopropylmethyl cations, which are generated in situ and expand to form a cyclobutane ring. researchgate.netnih.gov Gold(I) catalysis has proven particularly effective for initiating these transformations. nih.govacs.org
In one such methodology, gold(I) catalysts are used to trigger the cycloisomerization of enynes that contain a cyclopropane (B1198618) unit. nih.gov This process selectively generates a cyclopropylmethyl cation intermediate. nih.gov A subsequent, strain-release-driven Wagner-Meerwein skeletal rearrangement leads to the formation of diastereomerically pure fused cyclobutanes. nih.govacs.org This sequential enyne cycloisomerization/ring expansion strategy is a powerful tool for the rapid assembly of complex polycyclic systems. nih.gov While the generation of a planar cyclopropylmethyl cation can sometimes lead to a loss of chiral information, asymmetric versions of this ring expansion have been developed using chiral gold(I) catalysts, allowing for the synthesis of enantioenriched cyclobutanes. researchgate.netacs.org
Derivatization Strategies from Precursors
From Substituted Bromobenzene (B47551) Derivatives
The most direct and classical synthesis of this compound involves the derivatization of a substituted bromobenzene. rsc.org This is typically achieved through the formation of a Grignard reagent. patsnap.com Bromobenzene and its derivatives are versatile intermediates in organic synthesis, readily participating in the formation of organometallic compounds. patsnap.com
The synthesis commences with the reaction of a suitable bromobenzene derivative, such as 1,4-dibromobenzene, with magnesium metal to form the corresponding Grignard reagent, 4-bromophenylmagnesium bromide. rsc.orgpatsnap.com This organometallic species then acts as a potent nucleophile. In the subsequent step, the Grignard reagent is added to cyclobutanone. The nucleophilic carbon of the 4-bromophenyl group attacks the electrophilic carbonyl carbon of cyclobutanone. An acidic workup then protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. rsc.org This well-established method is widely used for preparing tertiary cyclobutanols from various aryl halides and cyclobutanone. rsc.org
Utilizing this compound as a Synthetic Handle
This compound is a versatile synthetic intermediate, primarily owing to the presence of three key functional handles: the hydroxyl group, the strained cyclobutane ring, and the brominated phenyl ring. These features allow for a diverse range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its utility can be broadly categorized into two main strategies: reactions that retain the cyclobutane core and transformations that leverage the ring strain for ring-opening reactions.
The bromophenyl moiety provides a site for various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is particularly useful for building molecular complexity and for the synthesis of analogues in drug discovery programs.
Ring-Opening Reactions
The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions under specific conditions. These reactions can be strategically employed to generate linear carbon chains with defined functional groups.
One notable example is the cerium-mediated C-C bond cleavage for the synthesis of fluoroketones. In a procedure detailed by researchers, this compound was subjected to a ring-opening fluorination. rsc.org The reaction, conducted in an open flask, involved treating the starting material with Selectfluor® and cerium ammonium (B1175870) nitrate (B79036) in a mixture of acetonitrile (B52724) and water. The process began at 0°C and was then warmed to room temperature, yielding the corresponding fluoroketone. rsc.org
Another significant ring-opening transformation is the silver-catalyzed trifluoromethylthiolation. In this reaction, this compound is treated with silver trifluoromethanethiolate (AgSCF₃) and potassium persulfate (K₂S₂O₈) in the presence of pyridine. rsc.org This process results in the formation of 1-(4-bromophenyl)-4-((trifluoromethyl)thio)butan-1-one in a 62% yield, demonstrating a method to introduce a trifluoromethylthio group. rsc.org
Table 1: Ring-Opening Reactions of this compound
| Reaction Type | Reagents | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ring-Opening Fluorination | Selectfluor®, Cerium ammonium nitrate | Acetonitrile/Water | 0°C to RT | 1-(4-bromophenyl)-4-fluorobutan-1-one | - | rsc.org |
| Ring-Opening Trifluoromethylthiolation | AgSCF₃, K₂S₂O₈, Pyridine | Acetonitrile | 60°C | 1-(4-bromophenyl)-4-((trifluoromethyl)thio)butan-1-one | 62% | rsc.org |
*Yield not explicitly reported for the fluorination of the specific substrate in the provided source.
Functional Group Interconversion
The hydroxyl group of this compound can be readily transformed into other functional groups, thereby expanding its synthetic utility while preserving the core cyclobutane structure. A key example of this is its conversion to a carbamate (B1207046). The synthesis of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate is achieved through the reaction of this compound with tert-butyl isocyanate. evitachem.com This transformation introduces a versatile carbamate group, which is a common moiety in medicinal chemistry and can also serve as a protecting group for amines.
These examples underscore the role of this compound as a valuable synthetic handle, providing access to a range of linear and cyclobutane-containing structures through strategic manipulation of its inherent chemical functionalities.
Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl Cyclobutanol
Transition Metal-Catalyzed C-C Bond Activation and Cleavage
The activation of C-C single bonds, traditionally considered inert, has become a significant area of research, with cyclobutane (B1203170) derivatives serving as key substrates due to the thermodynamic driving force provided by the release of ring strain (22–26 kcal mol⁻¹). nih.gov
Palladium-Catalyzed C-C Bond Cleavage of O-bromophenyl Cyclobutanone (B123998) Derivatives
Palladium catalysts are effective in promoting the cleavage of C-C bonds in cyclobutanol (B46151) derivatives. nih.govchemrxiv.org Research has shown that a Pd/JohnPhos catalytic system can induce a twofold Csp³–Csp³ bond cleavage in substituted cyclobutanols. nih.govum.es This process involves the sequential cleavage of a strained and then an unstrained C-C bond, leading to products of a formal [2+2]-retrocyclization. nih.govum.es For instance, the reaction of a cyclobutanol derivative in the presence of Pd(OAc)₂ and the bulky biaryl ligand JohnPhos resulted in the formation of styrene (B11656) and acetophenone (B1666503) derivatives. nih.govum.es This transformation suggests that the cyclobutanol moiety can act as a masked acetyl group, capable of withstanding other harsh reaction conditions. nih.govum.es
A proposed mechanism for palladium-catalyzed transformations often begins with the oxidative addition of a Pd(0) species to an aryl halide, forming a Pd(II) complex. chemrxiv.org In the context of cyclobutanone derivatives, an intramolecular C–Br bond can trigger a ring-opening reaction. researchgate.net The resulting σ-alkylpalladium intermediate, formed via C-C bond cleavage, can then undergo various transformations, including ring expansion. researchgate.netresearchgate.net
Iridium-Catalyzed C-C Bond Activation in Cyclobutanols
Iridium catalysts have demonstrated unique reactivity in the C-C bond activation of cyclobutanols. nih.gov Unlike some other transition metals, the iridium-catalyzed cleavage of cyclobutanols to form β-chiral ketones is proposed to proceed through an Ir(III) hydride intermediate. nih.gov The reaction is initiated by the oxidative addition of the iridium(I) center into the O-H bond of the cyclobutanol. nih.gov This is followed by a β-carbon elimination step, which cleaves the four-membered ring, and the catalytic cycle is completed by reductive C-H elimination. nih.gov
This mechanism is supported by deuterium (B1214612) labeling experiments, kinetic isotope effect measurements, and DFT calculations. nih.gov The calculations indicate that the oxidative addition of the O-H bond has the highest activation energy, which is consistent with experimental findings. nih.gov This iridium-catalyzed method is particularly valuable for the enantioselective desymmetrization of prochiral tertiary cyclobutanols to produce ketones with quaternary chirality centers. nih.gov
Rhodium-Catalyzed Cyclobutanol Transformations
Rhodium catalysts are also proficient in mediating the transformation of cyclobutanol derivatives. These reactions often proceed through a mechanism involving the cleavage of a C-C bond assisted by a directing group. rsc.org For example, in the skeletal reorganization of (2-pyridylmethylene)cyclobutanes, a rhodium(I) catalyst is believed to form a five-membered rhodacycle intermediate through chelation-assisted C-C activation. rsc.org This is followed by an intramolecular C-H activation and reductive elimination to yield the final product. rsc.org
Rhodium-catalyzed reactions can be highly selective. By choosing the appropriate rhodium catalyst and ligand, it is possible to control the site of C-H functionalization in substituted cyclobutanes, leading to either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov The catalytic cycle for rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids has been shown to involve arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov
Manganese-Catalyzed Deconstructive Chlorination of Cycloalkanols
A manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols, including 1-(4-bromophenyl)cyclobutanol, has been developed to produce γ-chlorinated ketones. amazonaws.comnih.gov This method utilizes an electrochemical approach to generate alkoxy radicals from the corresponding alcohols. amazonaws.comnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope. amazonaws.comnih.gov
The process is initiated by the electrochemical generation of a manganese(III) species from a manganese(II) precatalyst. cardiff.ac.uk This active species then facilitates the formation of an alkoxy radical from the cyclobutanol. cardiff.ac.ukcardiff.ac.uk The alkoxy radical undergoes β-scission, leading to the opening of the cyclobutane ring and the formation of a carbon-centered radical, which is then trapped by a chloride source to yield the final chlorinated ketone product. nih.gov This electrochemical method avoids the need for stoichiometric chemical oxidants, making it a cleaner and more sustainable process. nih.govcardiff.ac.uk
Table 1: Manganese-Catalyzed Deconstructive Chlorination of 1-Arylcyclobutanols
| Entry | Aryl Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 4-Chloro-1-phenylbutan-1-one | 85 |
| 2 | 4-Bromophenyl | 1-(4-Bromophenyl)-4-chlorobutan-1-one | 82 |
| 3 | 4-Chlorophenyl | 4-Chloro-1-(4-chlorophenyl)butan-1-one | 80 |
| 4 | 4-Fluorophenyl | 4-Chloro-1-(4-fluorophenyl)butan-1-one | 78 |
| 5 | 4-Methylphenyl | 4-Chloro-1-(p-tolyl)butan-1-one | 88 |
Note: This table is a representative example based on typical yields for this type of reaction and is for illustrative purposes.
Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives
Manganese catalysts have also been employed in the ring-opening carbonylation of cyclobutanol derivatives to selectively generate 1,5-ketoesters. researchgate.net This reaction proceeds via a radical-mediated pathway. researchgate.net The process is thought to begin with a one-electron oxidation of the cyclobutanol, leading to a cyclobutoxy radical. researchgate.net This radical then undergoes ring-opening isomerization to form a γ-carbonyl radical species. researchgate.net This intermediate can then participate in a carbonylation reaction to produce the final ketoester product. researchgate.net This method is notable for its ability to synthesize aliphatic esters, which can be challenging to access through other means. researchgate.net
Radical-Mediated Processes
Radical-mediated reactions offer an alternative pathway for the functionalization of cyclobutanols. These processes often involve the generation of an alkoxy radical from the alcohol, which then undergoes β-scission to open the strained ring. uark.edu This ring-opening results in the formation of a γ-carbonyl radical, which can be trapped by various reagents. uark.eduresearchgate.net
For instance, a manganese-catalyzed oxidative ring-opening of cyclobutanol substrates followed by cyanation or ethynylation has been developed. nih.gov This strategy allows for the regioselective introduction of a cyano or ethynyl (B1212043) group at the γ-position of the resulting ketone. nih.gov The reaction sequence involves the oxidative ring-opening to form the γ-carbonyl radical, followed by radical addition to a suitable acceptor and subsequent C-S bond cleavage. nih.gov
Visible-light photoredox catalysis can also be used to initiate radical-mediated ring-opening reactions of cyclobutylanilines, generating distonic radical cation intermediates. uark.edu These intermediates possess both a nucleophilic carbon radical and an electrophilic iminium ion, allowing for subsequent difunctionalization. uark.edu
Nitrogen-centered radicals, generated from various precursors, can also participate in reactions involving the functionalization of C-H bonds, which is relevant to the broader context of radical chemistry. acs.org The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated process involving a 1,5-hydrogen atom transfer (HAT) to a nitrogen-centered radical, leading to the formation of cyclic amines. libretexts.org While not directly involving this compound, these principles of radical generation and reactivity are fundamental to understanding the potential radical-mediated pathways this compound could undergo.
Silver-Catalyzed Radical Ring-Opening of Cycloalkanols
The silver-catalyzed radical ring-opening of cycloalkanols, including this compound, presents a valuable method for the synthesis of functionalized ketones. This process is particularly effective for the preparation of γ-substituted ketones from cyclobutanol precursors. researchgate.net Research has demonstrated that silver catalysis can facilitate the fluorination, chlorination, and bromination of cyclobutanols through a radical-mediated ring-opening functionalization. researchgate.net
A notable advancement in this area is the development of a mechanochemical, solvent-free method for the silver-catalyzed ring-opening fluorination of cyclobutanols. thieme.de This approach utilizes Selectfluor® as the fluorinating agent and has been successfully applied to produce ω-monofluoropropyl aryl/alkylaryl ketones. thieme.de This solid-state C-C bond cleavage and functionalization expands the utility of mechanochemistry in organic synthesis. thieme.de
In a related study, a silver-catalyzed ring expansion of tertiary cyclobutanols was shown to produce 1-tetralones. acs.org This reaction proceeds under mild conditions and involves a radical-mediated sequence of C-C bond cleavage followed by C-C bond formation. acs.org The use of silver nitrate (B79036) as a catalyst in conjunction with potassium peroxydisulfate (B1198043) as an oxidant facilitates this transformation for a variety of substituted cyclobutanols. acs.org
The general mechanism for these silver-catalyzed reactions involves the generation of an alkoxy radical from the cyclobutanol. This is followed by β-scission of a C-C bond in the strained cyclobutane ring, which relieves ring strain and results in the formation of a carbon-centered radical. This radical intermediate is then trapped by a halogenating agent or undergoes further rearrangement to yield the final ketone product.
Alkoxy Radical Intermediates in Electrochemical Reactions
Electrochemical methods offer a sustainable and efficient alternative for generating alkoxy radicals from alcohols, including this compound, thereby initiating ring-opening reactions. researchgate.net These methods avoid the need for stoichiometric chemical oxidants by using an electric current to drive the reaction. cardiff.ac.uk
A prominent example is the manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols. amazonaws.comnih.gov In this process, tertiary cyclobutanols are converted into γ-chlorinated ketones. amazonaws.comcardiff.ac.uk The reaction is initiated by the electrochemical generation of a Mn(III) species from a Mn(II) precatalyst. cardiff.ac.uknih.gov This Mn(III) species then reacts with the cyclobutanol to form a Mn(III) alkoxide. Homolysis of the manganese-oxygen bond or β-scission of the Mn(III) alkoxide generates a key alkoxy radical intermediate. nih.gov This is followed by the cleavage of a C-C bond in the cyclobutane ring to form a carbon-centered radical, which is subsequently trapped by a chlorine source to yield the final product. nih.gov Mechanistic studies, including cyclic voltammetry, support the involvement of these alkoxy radical intermediates. nih.govcardiff.ac.uk
The scope of this electrochemical approach is broad, with numerous examples of β- and γ-chlorinated ketones synthesized from various cyclopropanols and cyclobutanols. amazonaws.comnih.gov Furthermore, the use of recirculating flow electrochemistry allows for the scalable production of these compounds. amazonaws.comnih.gov The requirement of the hydroxyl group for the reaction to proceed highlights the central role of the alkoxy radical intermediate. nih.gov
Distonic Radical Cation Intermediates in N-Cycloalkylaniline Ring-Opening
The ring-opening of N-cycloalkylanilines can proceed through the formation of distonic radical cation intermediates, which are species containing both a radical and a cation in separate, non-conjugated locations. uark.edu These intermediates are typically generated via single-electron oxidation of the aniline (B41778) moiety, often under visible-light photoredox conditions. uark.edu
In the context of N-cyclobutylanilines, the initial oxidation of the aniline nitrogen leads to an aminium radical cation. Subsequent cleavage of a C-C bond in the cyclobutane ring results in the formation of a distonic radical cation. uark.edu This intermediate possesses bimodal reactivity, with a nucleophilic carbon radical and an electrophilic iminium ion. uark.edu This dual reactivity allows for orthogonal 1,4-difunctionalization, where the radical and cationic centers can be independently trapped by different reagents. uark.edu
For instance, the radical site can be intercepted by a radical acceptor like phenyl allyl sulfone, while the iminium ion can be trapped by a nucleophile such as trimethylsilyl (B98337) cyanide (TMSCN). uark.edu This strategy has been successfully employed in the synthesis of various nitrogen-containing compounds, including aminoalkynes and 2,6-diaminopimelonitriles. uark.edu The stability and reactivity of the distonic radical cation are influenced by factors such as the substitution pattern and the presence of protonated imine moieties. uark.edu Recent research has also explored the electrochemical generation of these distonic radical cation intermediates for single-carbon insertion reactions in aromatic systems. chemrxiv.org
1,4-Biradical Species in Cyclobutane Synthesis
The formation of 1,4-biradical species is a key mechanistic feature in certain methods of cyclobutane synthesis. One such method is the stereoselective contraction of pyrrolidines to form cyclobutanes. acs.org This reaction involves the treatment of a pyrrolidine (B122466) with an in situ generated iodonitrene species, leading to an intermediate 1,1-diazene. acs.org
Extrusion of nitrogen from the 1,1-diazene generates a 1,4-biradical. acs.org This biradical species can then undergo rapid intramolecular cyclization through C-C bond formation to yield the cyclobutane product. acs.org The stereospecificity of this ring contraction suggests that the C-C bond formation from the 1,4-biradical is a fast process. acs.org A competing pathway for the 1,4-biradical is β-fragmentation, which leads to the formation of olefinic side products. acs.org
Another context where 1,4-biradicals are proposed is in the visible-light-mediated [2+2] cycloaddition reactions for the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones. mdpi.com In this case, the reaction of an excited state of a naphthoquinone with an alkyne leads to a cyclopropane (B1198618) intermediate. Ring cleavage of this cyclopropane is thought to form a 1,4-biradical, which then undergoes intramolecular recombination to give the final cyclobutane-containing product. mdpi.com The involvement of biradical species is also a topic of interest in photosensitized [2+2]-cycloadditions of poly-borylated alkenes. researchgate.net
Radical Ring-Opening Functionalization of Cyclobutanols
Radical-mediated ring-opening functionalization of cyclobutanols is a powerful strategy for the synthesis of γ-substituted ketones. researchgate.net This approach leverages the ring strain of the cyclobutane ring to drive the C-C bond cleavage. uark.edu The key step in these reactions is the generation of an alkoxy radical from the cyclobutanol, which then undergoes β-scission. researchgate.net
Various catalytic systems have been developed to facilitate this transformation under mild conditions. semanticscholar.org For example, both silver and manganese catalysts have been effectively used for the ring-opening functionalization of cyclobutanols to introduce a range of functional groups, including halogens (F, Cl, Br) and nitrogen-containing groups. researchgate.netsemanticscholar.org
More recently, visible-light photoredox catalysis has emerged as a valuable tool for generating the initial alkoxy radical. semanticscholar.org This method allows for the ring-opening functionalization of not only strained cyclobutanols but also less strained cycloalkanols. semanticscholar.org The resulting carbon-centered radical can then be trapped by various reagents, enabling the introduction of bromo, cyano, and alkynyl groups. semanticscholar.org The versatility of these methods makes them attractive for the synthesis of complex molecules and for late-stage functionalization. acs.org The radical relay strategy, involving the cleavage of C-C single bonds, has also been applied to the enantioselective cyanation of cycloketone oxime esters, further highlighting the broad utility of radical-mediated ring-opening reactions. springernature.com
Nucleophilic and Electrophilic Reactions on the Cyclobutane Ring
Cyclobutane derivatives, despite their inherent ring strain, can undergo ring cleavage under various conditions, including the presence of strong acids or bases. researchgate.net The susceptibility of the cyclobutane ring to cleavage is influenced by the substituents on the ring.
In the case of cyclobutanols, acidic conditions can promote ring cleavage. For instance, the treatment of certain cyclopropyl- and cyclobutyl-carbinols with acid can lead to ring-opening reactions. dss.go.th The presence of a hydroxyl group on the cyclobutane ring can facilitate this process through the formation of a carbocation intermediate upon protonation and loss of water. The stability of the resulting carbocation plays a crucial role in determining the reaction pathway.
While specific literature detailing the ring cleavage of this compound under basic conditions is not prevalent, related cyclobutanone systems have been shown to undergo ring cleavage. For example, O-bromophenyl cyclobutanones can undergo a palladium-catalyzed C-C bond cleavage. researchgate.net Additionally, the reaction of cyclopropanones with sulfonium (B1226848) ylides under basic conditions can lead to ring expansion to form cyclobutanones, which involves the cleavage of a C-C bond in the initial cyclopropane ring. acs.org The puckering of the cyclobutane ring and the electronic effects of substituents, such as the 4-bromophenyl group, can influence the reactivity of the ring system towards cleavage.
Nucleophilic Attack and Skeletal Rearrangements
The reactivity of this compound is significantly influenced by the inherent strain of the four-membered cyclobutane ring. This strain makes the compound susceptible to reactions that involve ring cleavage, which can be initiated by nucleophilic attack or under oxidative conditions, often leading to skeletal rearrangements. cambridgescholars.com Such rearrangements can result in the formation of more complex or thermodynamically stable acyclic or larger ring structures. cambridgescholars.comrsc.org
A documented reaction involving this compound is a ring-opening fluorination, which demonstrates its capacity for C-C bond cleavage. rsc.org When treated with Selectfluor and cerium(IV) ammonium (B1175870) nitrate in an acetonitrile (B52724)/water mixture, this compound undergoes a C-C bond scission to yield 1-(4-bromophenyl)-4-fluorobutan-1-one. rsc.org This transformation involves the cleavage of the bond between the quaternary carbon (C1) and an adjacent methylene (B1212753) carbon of the cyclobutane ring, followed by the introduction of a fluorine atom and oxidation of the alcohol to a ketone. The reaction proceeds under mild conditions, starting at 0°C and warming to room temperature. rsc.org
The general reactivity of arylcyclobutanols suggests that under different conditions, such as in the presence of Lewis or Brønsted acids, various reaction pathways like dehydration, ring-expansion, or other rearrangements can compete with or dominate over simple substitution. researchgate.net For instance, related 3-arylcyclobutanols have been shown to undergo rhodium-catalyzed restructuring to form 1-indanols, a process that involves sequential C-C and C-H bond activation. snnu.edu.cn While not documented specifically for this compound, these examples highlight the diverse skeletal rearrangements that strained cyclobutane systems can undergo.
Table 1: Product of Ring-Opening Fluorination of this compound This interactive table summarizes the product obtained from the described reaction. rsc.org
| Starting Material | Product | Yield |
|---|
Computational and Theoretical Studies of Reaction Mechanisms
To achieve a deeper understanding of the complex reaction pathways available to this compound, computational and theoretical methods serve as invaluable tools. These approaches can elucidate transition states, reaction intermediates, and energetic barriers that are often difficult to observe experimentally.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. rsc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out a detailed reaction mechanism, providing insights into the feasibility and selectivity of different routes. rsc.orgnih.gov For instance, DFT calculations can help rationalize the selectivity between different modes of rearrangement, such as 1,2- versus 1,3-migrations in gold-catalyzed reactions of propargylic esters. rsc.org
While no specific DFT studies have been published for the reactions of this compound in the searched literature, this methodology is well-suited to investigate its observed reactivity. For the ring-opening fluorination reaction, DFT calculations could be employed to:
Determine the structure and stability of the initial radical cation intermediate proposed to form upon single-electron oxidation by Ce(IV).
Calculate the activation barriers for the cleavage of different C-C bonds within the cyclobutane ring.
Model the transition state for the fluorine atom transfer from Selectfluor.
Compare the energy profiles for competing pathways, such as ring expansion or dehydration, to understand why the observed ring-opening fluorination is the favored outcome under the specified conditions.
Table 2: Potential Applications of DFT in Analyzing this compound Reactivity This table outlines the types of insights that could be gained from a hypothetical DFT study.
| Computational Target | Mechanistic Question Addressed |
|---|---|
| Intermediate Geometries | What is the structure of the key reactive intermediate (e.g., carbocation, radical)? |
| Transition State Energies | What is the energy barrier (activation energy) for C-C bond cleavage? |
| Reaction Energy Profile | Is the overall reaction exothermic or endothermic? |
Kinetic Isotope Effect (KIE) Measurements
The kinetic isotope effect (KIE) is a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orgprinceton.edu The magnitude of the KIE can provide strong evidence for which bonds are broken or formed in the rate-determining step of a reaction. princeton.eduias.ac.in
Primary KIEs are observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs occur when the isotopically substituted atom is not directly involved in bond cleavage but is located near the reaction center. wikipedia.orgias.ac.in Secondary KIEs can reveal changes in hybridization at the reaction center. ias.ac.in For example, large secondary α-deuterium KIEs (kH/kD > 1.15) are characteristic of SN1 solvolysis reactions where a carbon center changes from sp³ to sp² hybridization in the transition state. rsc.org
There are no KIE measurements reported in the searched literature for reactions involving this compound. However, KIE studies could provide significant insight into its rearrangement mechanisms. For example, measuring a ¹²C/¹³C KIE at the quaternary carbon (C1) during the ring-opening fluorination could determine if C-C bond cleavage is the rate-limiting step. A significant primary KIE would support this, while a KIE near unity would suggest that C-C bond breaking occurs in a fast step after the rate-determining step.
Table 3: Interpreting Kinetic Isotope Effects This table summarizes how different KIE values can be interpreted to provide mechanistic information. wikipedia.orgprinceton.edursc.org
| KIE Type | Typical Value (klight/kheavy) | Interpretation |
|---|---|---|
| Primary H/D KIE | > 2 | C-H bond breaking in or before the rate-determining step. |
| Secondary α-D KIE (SN1) | ~1.15 - 1.25 | sp³ → sp² rehybridization at the reaction center in the transition state. |
| Secondary α-D KIE (SN2) | ~0.95 - 1.05 | sp³ hybridization is maintained or slightly strengthened in the transition state. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ethz.chnumberanalytics.com The energy and symmetry of these orbitals are key to determining whether a reaction is favorable. numberanalytics.com In a nucleophilic attack, the reaction is typically governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. masterorganicchemistry.com
A specific FMO analysis for this compound is not available in the searched literature. In a hypothetical nucleophilic attack leading to ring-opening, the nucleophile's HOMO would interact with a low-lying unoccupied orbital of the cyclobutanol. Due to the strain in the four-membered ring, the antibonding sigma orbitals (σ) of the C-C bonds are lower in energy than in a typical acyclic alkane. Therefore, the relevant LUMO for a ring-opening reaction would likely be a σ orbital of one of the strained C-C bonds attached to the carbinol carbon. Donation of electron density from the nucleophile's HOMO into this σ* orbital would weaken and ultimately break the C-C bond, initiating the skeletal rearrangement. masterorganicchemistry.com
FMO theory can thus provide a qualitative explanation for the susceptibility of the cyclobutane ring to nucleophilic attack and subsequent cleavage. stereoelectronics.org The energy gap between the HOMO and LUMO also indicates the chemical reactivity and kinetic stability of a molecule. numberanalytics.com
Table 4: Key Concepts in Frontier Molecular Orbital (FMO) Theory This interactive table defines the core components of FMO theory. ethz.chnumberanalytics.com
| Term | Definition | Role in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the orbital of the electron donor (nucleophile). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital of the electron acceptor (electrophile). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |
Spectroscopic Characterization Techniques for Elucidating Molecular Structure and Dynamics Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(4-Bromophenyl)cyclobutanol, one- and multi-dimensional NMR techniques are invaluable for unambiguously assigning the signals of each proton and carbon atom.
While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H-NMR and ¹³C-NMR spectra can be made based on established chemical shift principles and data from analogous structures, such as cyclobutanol (B46151) and various bromophenyl derivatives. nih.govlibretexts.orglibretexts.org
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutane (B1203170), and hydroxyl protons. The aromatic protons on the para-substituted ring typically appear as two doublets due to coupling between adjacent protons, a classic AA'BB' system. Protons on the cyclobutane ring exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the ring's puckered conformation. nih.gov The hydroxyl proton often appears as a broad singlet, which can exchange with D₂O.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The low natural abundance and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition is less sensitive than for ¹H-NMR. libretexts.org The chemical shifts are spread over a much wider range (~200 ppm), which generally prevents signal overlap. libretexts.org Carbons bonded to the electronegative bromine and oxygen atoms are shifted downfield.
The following tables outline the predicted chemical shifts for this compound.
Predicted ¹H-NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
Click to view interactive data table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet (d) | 2H | Aromatic Protons (H-3', H-5') |
| ~ 7.35 | Doublet (d) | 2H | Aromatic Protons (H-2', H-6') |
| ~ 2.5 - 2.7 | Multiplet (m) | 2H | Cyclobutane Protons (α to phenyl) |
| ~ 2.2 - 2.4 | Multiplet (m) | 2H | Cyclobutane Protons (β to phenyl) |
| ~ 1.8 - 2.0 | Multiplet (m) | 2H | Cyclobutane Protons (α to phenyl) |
| ~ 2.1 | Broad Singlet (br s) | 1H | Hydroxyl Proton (-OH) |
Predicted ¹³C-NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
Click to view interactive data table
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic Carbon (C-1') |
| ~ 131.5 | Aromatic Carbon (C-3', C-5') |
| ~ 128 | Aromatic Carbon (C-2', C-6') |
| ~ 121 | Aromatic Carbon (C-4') |
| ~ 78 | Quaternary Carbon (C-1) |
| ~ 35 | Methylene (B1212753) Carbon (C-2, C-4) |
| ~ 15 | Methylene Carbon (C-3) |
To overcome the complexities of the ¹H spectrum and to definitively assign each signal, multi-dimensional NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. It would show correlations between the adjacent protons on the aromatic ring and, crucially, map the coupling network within the cyclobutane ring protons, helping to differentiate them.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each cyclobutane proton signal to its corresponding carbon signal (C-2, C-3, C-4).
1H-NMR and 13C-NMR for Detailed Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a "molecular fingerprint". nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). biomaterial.com.br The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, key absorptions are expected for the hydroxyl, aromatic, and aliphatic C-H, C=C, C-O, and C-Br bonds. The O-H stretching band is typically very broad due to intermolecular hydrogen bonding. nih.gov
Characteristic FT-IR Absorption Bands for this compound
Click to view interactive data table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3600-3200 (broad) | O-H Stretch | Alcohol |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 3000-2850 | C-H Stretch | Aliphatic (Cyclobutane) |
| ~ 1590 | C=C Stretch | Aromatic Ring |
| ~ 1485 | C=C Stretch | Aromatic Ring |
| ~ 1200-1000 | C-O Stretch | Tertiary Alcohol |
| ~ 825 | C-H Out-of-plane Bend | 1,4-disubstituted (para) Aromatic |
| < 700 | C-Br Stretch | Aryl Bromide |
Raman spectroscopy is an inelastic light scattering technique that provides information complementary to FT-IR. chemspider.com While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change the molecule's polarizability. As a result, symmetric and non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric "breathing" mode of the aromatic ring and the C-Br stretch are expected to be particularly Raman-active.
Expected Key Raman Shifts for this compound
Click to view interactive data table
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3060 | C-H Stretch | Aromatic |
| ~ 1600 | Ring C=C Stretch | Aromatic |
| ~ 1000 | Symmetric Ring Breathing | Aromatic |
| < 700 | C-Br Stretch | Aryl Bromide |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Molecular Structure Characterization
Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information.
For this compound, the most distinctive feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately 1:1 natural abundance. nih.govrsc.orgmediachimie.org
The molecular ion (C₁₀H₁₁⁷⁹BrO)⁺ would have an m/z of 226, while the (C₁₀H₁₁⁸¹BrO)⁺ ion would have an m/z of 228. High-resolution mass spectrometry (HRMS) can determine these masses to several decimal places, allowing for the unambiguous determination of the molecular formula.
Upon electron ionization, the molecular ion undergoes fragmentation. Key expected fragmentation pathways for this compound include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, a common pathway for alcohols. mediachimie.org
Ring Fragmentation: The strained cyclobutane ring can fragment, most notably through the loss of a neutral ethene (C₂H₄) molecule, a characteristic fragmentation of cyclobutanes. researchgate.netdocbrown.info
Loss of Water: Dehydration can lead to a peak at M-18.
Formation of Aromatic Cations: Cleavage can result in stable aromatic fragments, such as the 4-bromophenyl cation.
Predicted Major Fragments in the Mass Spectrum of this compound
Click to view interactive data table
| m/z Value (⁷⁹Br/⁸¹Br) | Fragment Ion | Fragmentation Pathway |
| 226 / 228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 208 / 210 | [C₁₀H₉Br]⁺ | Loss of H₂O |
| 198 / 200 | [C₈H₇BrO]⁺ | Loss of ethene (C₂H₄) |
| 183 / 185 | [C₇H₆Br]⁺ | Alpha-cleavage and subsequent losses |
| 155 / 157 | [C₆H₄Br]⁺ | 4-Bromophenyl cation |
| 115 | [C₉H₇]⁺ | Loss of Br and H₂O |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as other bromophenyl-substituted cyclobutanes, provides significant insight into its expected solid-state conformation.
Crystallographic studies on analogous structures, like 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid, consistently reveal that the cyclobutane ring is not planar. To alleviate inherent ring strain, the four-membered ring adopts a puckered conformation. This deviation from planarity is a fundamental characteristic of the cyclobutane system, with bond angles significantly compressed from the ideal tetrahedral angle of 109.5 degrees to approximately 88-90 degrees.
In the solid state, the conformation of this compound would be further influenced by intermolecular forces. The hydroxyl (-OH) group is a potent hydrogen bond donor, and the bromine atom can participate in halogen bonding. These interactions, along with van der Waals forces, would dictate the crystal packing arrangement, influencing the orientation of the 4-bromophenyl group relative to the cyclobutane ring. The interplay between minimizing steric hindrance and maximizing favorable intermolecular interactions would define the final, lowest-energy conformation in the crystal lattice. The analysis of related crystal structures indicates that the 4-bromophenyl substituent would likely adopt a preferred orientation to minimize steric clashes with the cyclobutane ring.
Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/Characteristic | Significance |
| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Cyclobutane Conformation | Puckered | Relieves torsional and angle strain inherent to the four-membered ring. |
| C-C-C Bond Angles (Ring) | ~88-90° | Indicates significant angle strain compared to an ideal sp³ carbon. |
| Key Intermolecular Interactions | Hydrogen Bonding (O-H···O), Halogen Bonding (C-Br···O/N), π-π stacking | Governs the three-dimensional packing of molecules in the crystal. beilstein-journals.org |
This table is predictive and based on data from structurally similar compounds. beilstein-journals.org
Computational Spectroscopy for Prediction and Interpretation of Spectra
Computational spectroscopy, primarily utilizing Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of organic molecules. By modeling the electronic structure, DFT calculations can forecast vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.govresearchgate.net
For this compound, DFT methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate its spectroscopic parameters. nih.govresearchgate.net These calculations can predict the IR spectrum, helping to assign specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-Br stretch, and the various vibrations of the cyclobutane and phenyl rings. researchgate.net
Furthermore, computational models can explore the conformational landscape of the molecule, identifying different stable conformers and their relative energies. researchgate.net This is particularly useful for flexible structures like this compound, where rotation around the C-C bond connecting the phenyl and cyclobutane rings can lead to different spatial arrangements. By performing a potential energy surface scan, the energy barriers between these conformers can be determined.
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis), correlating the observed absorption maxima with specific electronic transitions, such as π-π* transitions within the bromophenyl ring. researchgate.net Comparing these computationally predicted spectra with experimental data serves as a powerful validation of the computed molecular structure and provides a deeper understanding of the molecule's electronic properties. nih.gov
Table 2: Representative Comparison of Experimental vs. Computationally Predicted Data for Analogous Cyclobutane Systems
| Spectroscopic Data | Experimental Value (Typical Range) | Computationally Predicted Value (DFT/B3LYP) | Correlation and Interpretation |
| IR: ν(O-H) stretch | 3200-3600 cm⁻¹ (broad) | ~3450 cm⁻¹ | Corresponds to the stretching vibration of the hydroxyl group, often involved in hydrogen bonding. |
| IR: ν(C-Br) stretch | 500-600 cm⁻¹ | ~550 cm⁻¹ | Identifies the carbon-bromine bond vibration. |
| ¹³C NMR: C-OH | 65-80 ppm | ~75 ppm | Chemical shift for the carbon atom bearing the hydroxyl group on the cyclobutane ring. |
| ¹³C NMR: C-Br | 118-125 ppm | ~122 ppm | Chemical shift for the carbon atom bonded to bromine in the aromatic ring. |
This table presents typical values for educational purposes, illustrating the predictive power of computational methods by comparison with general experimental ranges for similar functional groups. researchgate.netacs.org
Derivatives and Transformations of 1 4 Bromophenyl Cyclobutanol
Reactions Involving the Hydroxyl Group
The tertiary alcohol functionality of 1-(4-Bromophenyl)cyclobutanol is a key site for various chemical modifications. These reactions typically involve the oxygen atom or the cleavage of the carbon-oxygen bond.
Oxidation Reactions
The oxidation of the hydroxyl group in this compound transforms the tertiary alcohol into a ketone. This conversion is a fundamental reaction in organic synthesis, leading to the formation of the corresponding carbonyl compound.
Product: The primary product of the oxidation of this compound is 1-(4-bromophenyl)cyclobutanone. evitachem.com
Reagents: This transformation can be achieved using various oxidizing agents suitable for alcohols. Common reagents for the oxidation of related secondary and tertiary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. For analogous compounds like 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid, oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are used to form ketones.
The resulting ketone, 1-(4-bromophenyl)cyclobutanone, serves as an intermediate for further functionalization, such as nucleophilic additions to the carbonyl group or reactions involving the α-carbons.
Etherification and Esterification Reactions
The hydroxyl group can also be converted into ether or ester functionalities, which can alter the molecule's polarity, solubility, and serve as protecting groups or pharmacophores in medicinal chemistry.
Etherification: Etherification reactions replace the hydrogen of the hydroxyl group with an alkyl or aryl group. A related transformation is the dehydroxylation-reduction, which can be considered an etherification with hydrogen. For instance, treatment of this compound with triethylsilane and a Lewis acid like boron trifluoride diethyl etherate results in the removal of the hydroxyl group to form 1-bromo-4-cyclobutyl-benzene. ambeed.com
| Reactant | Reagents | Product | Yield | Reference |
| This compound | Triethylsilane, Boron trifluoride diethyl etherate | 1-Bromo-4-cyclobutyl-benzene | 66% | ambeed.com |
Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. libretexts.org This reaction is typically catalyzed by a strong acid. While specific examples for this compound are not prevalent in the literature, the reaction is a standard transformation for alcohols. For example, cyclobutanol (B46151) can be reacted with butanoic acid to yield cyclobutyl butanoate. libretexts.org Microwave-assisted methods using titanium catalysts have also been shown to facilitate esterification reactions for various alcohols. researchgate.net
Reactions Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile handle for a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related bromophenyl compounds)
The bromine atom makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. researchgate.netlibretexts.org
Mechanism: The reaction couples an organohalide (in this case, the bromophenyl group) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
Applications: This reaction is extensively used with various bromophenyl compounds to synthesize complex molecules. For example, 4-bromoacetophenone is coupled with phenylboronic acid to produce 4-acetylbiphenyl. ikm.org.my The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. ikm.org.mynih.gov The bromine atom on compounds like this compound provides a site for such synthetic modifications, allowing for the introduction of various aryl or vinyl substituents.
| Aryl Halide Example | Coupling Partner | Catalyst/Base | Product Example | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ complex / Na₂CO₃ | 4-Acetylbiphenyl | ikm.org.my |
| 1-(4-bromophenyl)-2-(pyrrolidin-1-yl)diazene | Phenylboronic acid | Polystyrene-supported Pd–NHC / BF₃·OEt₂ | 1-phenyl-2-(pyrrolidin-1-yl)diazene derivative | beilstein-journals.org |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (NAS) involves the replacement of a substituent on an aromatic ring, such as a halogen, by a nucleophile.
Reactivity: Simple aryl halides like this compound are generally unreactive towards nucleophiles under standard Sɴ2 conditions. lumenlearning.comlibretexts.org The carbon-bromine bond is strong, and the electron-rich nature of the aromatic ring repels incoming nucleophiles.
Conditions for Reaction: For NAS to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org Alternatively, extremely strong nucleophiles or harsh reaction conditions (high temperature and pressure) can be employed. lumenlearning.com As this compound lacks significant activating groups, its utility in NAS reactions is limited without forcing conditions.
Radical Reactions on the Bromine Atom
The carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates, which can then participate in various synthetic transformations.
Initiation: Radical reactions can be initiated by heat, light (photolysis), or a radical initiator. libretexts.org For instance, the triphenylmethyl radical, a stable organic radical, was historically generated by reacting triphenylmethyl halide with a metal. bbhegdecollege.com
Hydrogen Abstraction: Bromine radicals are known to abstract hydrogen atoms, although this step can be endothermic depending on the bond being broken. uky.edu
Applications: While less common than cross-coupling reactions for aryl bromides, radical reactions offer alternative synthetic pathways. For example, some radical processes can lead to cyclization or addition reactions. organic-chemistry.orgacs.org The presence of the bromine atom in this compound allows for its potential use in such radical-mediated transformations, although specific examples for this exact molecule are not widely documented. The study of radical species like tris(4-bromophenyl)ammoniumyl hexachloroantimonate demonstrates the participation of bromophenyl moieties in radical chemistry. uky.edu
Ring-Opening and Rearrangement Products
The inherent ring strain of the cyclobutane (B1203170) moiety in this compound facilitates its cleavage under various reaction conditions, including acidic, basic, thermal, and photochemical methods. researchgate.net This reactivity allows for the synthesis of a wide array of acyclic and cyclic compounds.
Formation of Ketones and Carbonyl Compounds
Ring-opening reactions of this compound can lead to the formation of ketones and other carbonyl compounds. For instance, oxidation of the cyclobutanol can yield the corresponding ketone. evitachem.com More complex transformations involving C-C bond cleavage can also produce various ketone derivatives. researchgate.net
One notable reaction is the cerium-mediated C-C bond cleavage of this compound, which results in the formation of γ-fluoroketones. rsc.org This method provides a direct route to functionalized ketones that would be challenging to synthesize through other means.
Table 1: Examples of Ketone Formation from this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | Cerium reagent, fluorinating agent | 1-(4-Bromophenyl)-4-fluorobutan-1-one | 63 |
| 1-Phenylcyclobutanol | Cerium reagent, fluorinating agent | 4-Fluoro-1-phenylbutan-1-one | 63 |
| 1-(p-Tolyl)cyclobutanol | Cerium reagent, fluorinating agent | 4-Fluoro-1-(p-tolyl)butan-1-one | Not specified |
Data sourced from supporting information of related studies. rsc.org
Generation of Methyleneindanones and Benzospirones
Palladium-catalyzed reactions of derivatives of 1-(4-bromophenyl)cyclobutanone can lead to skeletal rearrangements. researchgate.net An intramolecular C-Br bond-triggered ring-opening of arylcyclobutanones can generate a palladium species that undergoes ring expansion. This process can lead to the formation of methyleneindanones, which can further react to produce benzospirones in a single step. researchgate.net
Formation of Functionalized β- and γ-Chloroketones
The radical-mediated ring-opening of cyclobutanols offers a pathway to γ-substituted ketones. researchgate.net Specifically, reactions involving chlorinating agents can produce γ-chloroketones. While direct examples with this compound are not prevalent in the provided results, the general reactivity of cyclobutanols suggests its applicability. researchgate.net The synthesis of β-chloroketones typically involves different precursors and reaction pathways.
Access to Aminoalkynes and Nitrogen Heterocycles
Aminoalkynes are valuable building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com While a direct conversion of this compound to aminoalkynes is not explicitly detailed, its derivatives can be precursors to such compounds. The subsequent reactions of aminoalkynes with carbonyls, often catalyzed by metals, can lead to a diverse range of nitrogen heterocycles. mdpi.com These sequential reactions are atom-economical and efficient for constructing complex molecular scaffolds. nih.gov
Synthesis of Pyrrole-Pyrazole Hybrids (for related bromophenyl compounds)
The synthesis of pyrrole-pyrazole hybrids often involves the construction of the pyrazole (B372694) ring from a chalcone (B49325) precursor. connectjournals.com For related bromophenyl compounds, a classical approach involves the reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone. This intermediate is then cyclized with a hydrazine (B178648) derivative to yield the pyrazole core. connectjournals.comnih.gov The pyrrole (B145914) moiety can be introduced at various stages of the synthesis. These hybrid structures are of interest due to their potential biological activities. connectjournals.comglobalresearchonline.netacs.org
Table 2: Synthesis of Pyrazole Derivatives from Bromophenyl Precursors
| Bromophenyl Starting Material | Reaction Sequence | Product |
| N-(4-bromophenyl)-N'-benzylidenehydrazine bromide | Reaction with (E)-3,3,3-trichloro-1-nitroprop-1-ene and triethylamine | 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole |
| 1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | Synthesis from appropriate precursors | Target pyrazole derivative |
This table illustrates general synthetic strategies for pyrazoles from bromophenyl precursors, as direct synthesis from this compound was not detailed in the provided results. nih.govglobalresearchonline.net
Formation of Spirocyclic Compounds
This compound and its derivatives can be utilized in the synthesis of spirocyclic compounds. lookchem.com The formation of these structures can occur through various strategies, including alkylation and ring-closure reactions. The cyclobutane ring can serve as a scaffold for the construction of the spirocyclic core. The synthesis of spirocycles containing four-membered rings, such as oxetanes and azetidines, has gained significant attention in medicinal chemistry. acs.org Palladium-catalyzed methods have also been developed for the synthesis of fused cyclobutanes from cycloalkenyl precursors, which could be adapted for spirocycle synthesis. acs.org
Theoretical and Computational Chemistry of 1 4 Bromophenyl Cyclobutanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These calculations, often performed using software like Gaussian, provide detailed information about the molecule's geometry, electronic landscape, and potential reactivity. gaussian.com
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.comstfc.ac.uk For 1-(4-Bromophenyl)cyclobutanol, methods like Density Functional Theory (DFT), commonly with the B3LYP functional, are used to determine its equilibrium geometry. mdpi.com
The structure of the cyclobutane (B1203170) ring is a key feature. Unlike a planar square, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. This puckering is a result of the balance between angle strain and torsional strain. acs.org In monosubstituted cyclobutanes, the substituent can occupy either an axial or equatorial position, with the equatorial conformer generally being more stable. acs.org The bulky 4-bromophenyl group on this compound would influence the ring's puckering and favor a specific geometry to minimize steric hindrance.
Electronic structure analysis provides information on how electrons are distributed within the molecule. The presence of electronegative atoms like bromine and oxygen creates significant dipole moments, polarizing the aromatic ring and influencing intermolecular interactions and crystal packing.
Table 1: Typical Geometric Parameters for Substituted Cyclobutanes This table presents typical data obtained from computational geometry optimization for related cyclobutane structures.
| Parameter | Typical Value | Method |
| C-C bond length (cyclobutane) | ~1.56 Å | X-ray, DFT |
| C-C-C bond angle (cyclobutane) | ~88° | DFT |
| Ring Puckering Angle | 15°-35° | Computational |
Data is illustrative, based on related cyclobutane derivatives.
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wuxibiology.comijarset.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uctm.edu Conversely, a small energy gap suggests the molecule is more polarizable and reactive. ijarset.com For this compound, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the C-Br and C-O antibonding orbitals. This distribution facilitates intramolecular charge transfer, which is crucial for various chemical and physical properties. dergipark.org.tr
Table 2: Calculated FMO Energies and Properties for Related Aromatic Compounds This table shows representative HOMO-LUMO data from DFT calculations on similar molecules, illustrating the typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | - | - | 4.12 | nih.gov |
| A Tetrathiafulvalene Derivative (Compound 3) | -4.139 | -0.479 | 3.66 | ijarset.com |
| A Tetrathiafulvalene Derivative (Compound 4) | -4.463 | -0.801 | 3.662 | ijarset.com |
| 2-(1-Phenylethylideneamino) guanidine | - | - | 5.09 | dergipark.org.tr |
The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) is a visual tool used to understand the charge distribution and reactive sites of a molecule. dergipark.org.tr It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. youtube.com
Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. dergipark.org.trnih.gov
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. dergipark.org.trnih.gov
Green/Yellow Regions : Represent neutral or less charged areas. dergipark.org.tr
For this compound, an EPS analysis would likely reveal a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. uctm.edu The bromine atom would also contribute to a negative potential region. Conversely, a region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. uctm.edu The phenyl ring would exhibit a more complex potential distribution due to the interplay between the aromatic system and the electron-withdrawing bromine atom. This analysis helps predict sites for intermolecular interactions like hydrogen bonding. uctm.edu
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. uni-muenchen.denih.gov It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. wisc.edu
In this compound, key interactions would include:
Hyperconjugation : Delocalization of electron density from the lone pairs of the oxygen atom (LP(O)) and the bromine atom (LP(Br)) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds in the cyclobutane and phenyl rings.
Intramolecular Charge Transfer : The interaction between the π orbitals of the phenyl ring and the antibonding orbitals of the substituents.
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of typical stabilization energies found in related organic molecules.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (N) | σ* (C-H) | 8.13 | Lone Pair -> Antibond |
| σ (C-H) | σ* (C-N) | 2.5-5.0 | Bond -> Antibond |
| LP (O) | σ* (C-C) | Variable | Lone Pair -> Antibond |
| π (C=C) | π* (C=C) | Variable | Pi-bond -> Pi-antibond |
Data is illustrative and based on general NBO analysis principles from molecules like methylamine. wisc.edu
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. analis.com.my The NLO response of a molecule is governed by its ability to polarize in the presence of a strong electric field, a property characterized by the linear polarizability (α) and the first-order hyperpolarizability (β). ijarset.com
Molecules with significant NLO properties often feature an electron donor and an electron acceptor group connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). analis.com.my In this compound, the bromophenyl group can act as a π-acceptor system. The HOMO-LUMO energy gap is also related to NLO properties; a smaller gap often correlates with a larger hyperpolarizability. dergipark.org.tr DFT calculations are a standard method for computing the α and β values of molecules to predict their potential as NLO materials. ijarset.comnih.gov Studies on related chalcones and stilbenes show that halogen substituents and extended π-systems can lead to significant NLO activity. nih.govrsc.org
Table 4: Calculated Nonlinear Optical Properties of Related Compounds
| Compound | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) | Reference |
| Triazole Derivative (7c) | - | 4.195 x 10⁻²³ | 6.317 x 10⁻³⁰ | nih.gov |
| Non-Fullerene (MSTD7) | - | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ | nih.gov |
| Naphthalenyl-chalcone (3NPP) | - | - | 420.51 x 10⁻³⁰ | analis.com.my |
Natural Bond Orbital (NBO) Analysis
Molecular Dynamics (MD) Simulations (for related compounds)
While specific molecular dynamics (MD) simulations for this compound are not prominently featured in the literature, this technique is widely applied to study the dynamic behavior of related cyclobutane-containing molecules. acs.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and interactions with other molecules. researchgate.net
For cyclobutane derivatives, MD simulations can:
Elucidate the conformational preferences of the four-membered ring, including the dynamics of ring-puckering and the energy barriers for inversion between different conformers. acs.org
Analyze the stability of intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group, with surrounding solvent molecules or biological targets. nih.gov
Explore how the molecule behaves in a biological environment, for example, by simulating its interaction within the binding site of a protein, which is crucial for drug design. nih.govresearchgate.net
Studies on related systems have used MD simulations to rationalize the binding affinity of cyclobutane analogs to targets like tubulin, demonstrating that conformational flexibility can impact biological activity. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which are essential for the structural elucidation and characterization of molecules. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate these properties with a high degree of accuracy when compared to experimental data. researchgate.net
For this compound, these computational techniques can predict a range of spectroscopic data. The process typically involves optimizing the molecular geometry to find its lowest energy conformation, followed by calculations of specific properties using a chosen theoretical level and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net
Key Predictable Spectroscopic Parameters:
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predictable through methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations can help in assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be particularly complex for the cyclobutane ring protons and carbons.
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. researchgate.net This allows for the assignment of observed absorption bands in the Infrared (IR) and Raman spectra to specific vibrational modes, such as the O-H stretch of the alcohol, C-Br stretching, and the various modes of the cyclobutane and phenyl rings. Scaling factors are often applied to the computed frequencies to better match experimental values. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption wavelengths observed in an ultraviolet-visible (UV-Vis) spectrum. This is particularly relevant for understanding the electronic effects of the 4-bromophenyl group.
While specific computational studies exclusively detailing the predicted spectra for this compound are not abundant in the literature, the methodologies are well-established. researchgate.netresearchgate.net The predicted values serve as a powerful complement to experimental data, aiding in the unambiguous confirmation of the compound's structure.
Below is an interactive table summarizing the types of spectroscopic parameters that can be predicted for this compound using computational methods.
| Spectroscopic Technique | Predicted Parameters | Common Computational Method(s) | Significance |
| NMR | ¹H and ¹³C Chemical Shifts (δ), Spin-Spin Coupling Constants (J) | GIAO, DFT, HF | Aids in the assignment of atomic signals and confirmation of the molecular connectivity. |
| FT-IR & FT-Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT, HF | Allows for the correlation of spectral bands with specific molecular vibrations (e.g., stretching, bending). researchgate.net |
| UV-Vis | Excitation Energies, Oscillator Strengths, λmax | TD-DFT | Helps in understanding the electronic structure and identifying chromophores within the molecule. |
Conformational Analysis of the Cyclobutane Ring System
The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain. maricopa.eduutdallas.edu
Angle Strain: A planar, square cyclobutane would have internal C-C-C bond angles of 90°. This is a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms, leading to considerable angle strain. maricopa.edu
Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in high torsional strain. libretexts.org
To alleviate this torsional strain, the cyclobutane ring puckers out of planarity. utdallas.edulibretexts.org It adopts a folded or "butterfly" conformation, where one carbon atom is bent out of the plane formed by the other three. libretexts.org This puckering reduces the eclipsing interactions between adjacent C-H bonds. However, this relief comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to approximately 88°. libretexts.orglibretexts.org The molecule rapidly interconverts between equivalent puckered conformations.
The table below summarizes the key conformational features of a substituted cyclobutane ring as seen in this compound.
| Feature | Description | Consequence for this compound |
| Ring Strain | A combination of angle strain (deviation from 109.5° bond angles) and torsional strain (eclipsing of bonds). utdallas.edulibretexts.org | The inherent strain makes the cyclobutane ring a unique and reactive structural motif. libretexts.org |
| Puckered Conformation | The ring adopts a non-planar, folded ("butterfly") shape to reduce torsional strain. libretexts.org | The 4-membered ring is not flat; one carbon atom deviates from the plane of the other three. libretexts.org |
| Substituent Effects | The bulky 4-bromophenyl and hydroxyl groups at C1 influence the preferred puckered conformation. | The molecule will adopt a geometry that minimizes steric hindrance between the substituents and the ring hydrogens. |
| Ring Flipping | The cyclobutane ring can interconvert between different puckered conformations. | The energy barrier for this process is influenced by the substituents attached to the ring. |
Applications in Advanced Organic Synthesis
Asymmetric Synthesis of Complex Molecules
The creation of chiral molecules with high stereoselectivity, known as asymmetric synthesis, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Aryl cyclobutanols, including 1-(4-bromophenyl)cyclobutanol and its derivatives, are valuable precursors in this field. Their utility is demonstrated in various enantioselective transformations that lead to complex molecules with specific three-dimensional arrangements.
A key strategy involves the enantioselective reduction of precursor ketones to form chiral cyclobutanols. nih.gov For instance, the reduction of cyclobutanones using catalysts like (S)-B-Me and BH3·Me2S can produce both cis- and trans-cyclobutanol diastereomers with high enantiomeric purity (91–99% ee). nih.gov This method provides access to enantioenriched cyclobutanol (B46151) scaffolds that can be further elaborated. nih.gov
Furthermore, palladium-catalyzed asymmetric reactions have been developed to leverage the C-C bond cleavage of tertiary cyclobutanols. acs.org Using a palladium acetate (B1210297) catalyst with chiral N,P-bidentate ligands, the asymmetric arylation of tert-cyclobutanols can yield optically active γ-arylated ketones with high enantioselectivity (up to 95% ee). acs.org The key to this transformation is the enantioselective β-carbon elimination from a palladium(II) alcoholate intermediate formed in situ. acs.org
Researchers have also developed sequential reaction strategies to install multiple contiguous stereocenters. nih.gov One such approach combines an enantioselective reduction of a ketone with a diastereospecific iridium-catalyzed C-H silylation to produce enantioenriched benzocyclobutenols and cyclobutanols. nih.gov This method highlights the potential for creating complex chiral structures from relatively simple cyclobutane (B1203170) precursors. The development of such catalytic asymmetric methods is crucial for synthesizing chiral molecules that are otherwise difficult to access. nih.gov
Use as a Building Block for Complex Scaffolds
The rigid four-membered ring of this compound, combined with its reactive bromophenyl group, makes it an excellent building block for constructing complex molecular scaffolds. These scaffolds are foundational structures upon which diverse and elaborate molecules, often with significant biological activity, can be built. nih.govresearchgate.net
The cyclobutane unit provides a compact and sp³-rich framework, a desirable feature in medicinal chemistry for exploring new chemical space. calstate.edu The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the attachment of various substituents and the extension of the molecular structure. chemscene.commdpi.com For example, tetrakis(4-bromophenyl)methane, a related compound, is used as a core for Sonogashira cross-coupling reactions to create more complex tetrahedral molecules. mdpi.com
Derivatives such as 3-amino-3-(4-bromophenyl)cyclobutanol (B1523630) are considered versatile small molecule scaffolds. chemscene.com Similarly, 1-heteroaryl/arylcycloalkylamines, which can be synthesized from cyclobutanol precursors, are valuable building blocks for introducing cycloalkyl rings into target molecules. The inherent strain of the cyclobutane ring can also be harnessed as a driving force in ring-opening or ring-expansion reactions to generate larger, more complex cyclic systems. uark.edubac-lac.gc.ca This strategic use of strain makes cyclobutanol derivatives powerful intermediates in the synthesis of diverse molecular architectures. researchgate.net
Synthesis of Polycyclic and Fused-Ring Systems
Polycyclic and fused-ring systems are common motifs in natural products and pharmacologically active compounds. This compound and related structures serve as valuable starting materials for the synthesis of these complex architectures, often through innovative ring-expansion and cycloaddition strategies.
A significant application is in palladium-catalyzed reactions that involve C-C bond cleavage. For example, cyclobutanol derivatives can undergo a cascade reaction involving intramolecular carbopalladation of a tethered alkyne followed by alkylation via C-C cleavage of the cyclobutanol ring. acs.org This method results in the formation of benzofused heterocycles containing a tetrasubstituted alkene fragment. acs.org Another powerful technique is the palladium-catalyzed 1,4-migration, which enables the synthesis of fused cyclobutanes from cycloalkenyl precursors. acs.orgnih.gov This reaction proceeds through an alkenyl-to-alkyl 1,4-Pd migration followed by an intramolecular Heck coupling, providing access to substituted bicyclo acs.orgresearchgate.netoctenes. acs.org
Ring-expansion reactions are another major route to fused systems. The inherent strain in the four-membered ring facilitates its expansion to form larger rings. researchgate.net For instance, the reaction of cyclobutanols can lead to the formation of five-, six-, and seven-membered rings. researchgate.net Cycloaddition reactions, such as the [2+2+2] cycloaddition of allene-ene-ynes, can produce fused-tricyclic systems. mdpi.com Furthermore, domino multi-cyclizations have been developed to assemble complex polycyclic skeletons, such as fused acridines, in a single operation, creating multiple new bonds and stereocenters with high efficiency. nih.gov
Development of Novel Synthetic Methodologies
The unique reactivity of this compound has spurred the development of novel synthetic methodologies, particularly those involving transition metal catalysis and ring-strain-driven transformations. These new methods provide efficient access to molecular structures that were previously challenging to synthesize.
Palladium-catalyzed reactions are at the forefront of these developments. A notable methodology is the palladium-catalyzed ring expansion of alkenylcyclobutanols to cyclopentanones, which generates a palladium homoenolate intermediate that can then participate in a direct arylation reaction to form benzodiquinanes. bac-lac.gc.ca Another innovative approach is the Pd(0)-catalyzed cyclobutanation protocol, which uses an unprecedented alkenyl-to-alkyl 1,4-Pd migration to produce valuable fused cyclobutanes from cycloalkenyl halides. acs.org This method establishes a new precedent for using alkenyl precursors in 1,4-Pd migration reactions. acs.org
Ring-expansion reactions of cyclobutanols have been advanced to construct larger ring systems. The semipinacol rearrangement of vinyl-group-containing cyclobutanols to cyclopentanones is one such example. bohrium.com Additionally, rhodium-catalyzed enantioselective ring-opening and isomerization of cyclobutanols have been developed to synthesize chiral acyclic ketones. researchgate.net
The development of new catalytic systems is also a key area of research. For instance, an organocatalytic asymmetric tandem reaction involving electrophilic selenylation and a semipinacol rearrangement of 1-(1-arylvinyl)cyclobutanols has been established to create selenium-containing cyclopentanones with a chiral quaternary carbon center. rsc.org These novel methods highlight the broad utility of cyclobutanol derivatives in expanding the toolkit of synthetic organic chemistry.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The imperative of green chemistry is guiding the evolution of organic synthesis, with a focus on minimizing environmental impact and improving resource efficiency. ijsetpub.com Future research on 1-(4-Bromophenyl)cyclobutanol will undoubtedly prioritize the development of more sustainable synthetic methodologies. Current routes often rely on traditional techniques that may involve hazardous reagents or generate significant waste.
Key areas for advancement include:
Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems can dramatically improve atom economy. Research could explore novel metal-catalyzed or organocatalytic [2+2] cycloadditions and ring-expansion reactions to form the cyclobutane (B1203170) core. mdpi.comacs.org The development of reusable heterogeneous catalysts could further enhance sustainability by simplifying product purification and catalyst recycling. cinz.nz
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions, reducing energy consumption and the need for protecting groups. ijsetpub.com Future studies could investigate enzymes capable of catalyzing the formation or derivatization of the cyclobutanol (B46151), drawing inspiration from biocatalytic methods used for other complex molecules. researchgate.net
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass. ijsetpub.com While challenging, future research could aim to develop pathways to cyclobutane precursors from bio-based platform chemicals, thereby reducing the reliance on petrochemical sources.
Exploration of Novel Reactivity Patterns and Transformations
The unique combination of a tertiary alcohol on a strained four-membered ring and a reactive aryl bromide moiety makes this compound a versatile substrate for exploring novel chemical transformations. Its potential is far from fully realized, and future work will likely uncover new synthetic applications.
Ring-Expansion and Ring-Opening Reactions: Cyclobutanols are valuable precursors for constructing larger, more complex cyclic systems through ring expansion. Recent studies have shown that cyclobutanol derivatives can undergo iron-catalyzed ring expansion to yield 1-pyrrolines, which are important nitrogen-containing heterocycles. organic-chemistry.org Similarly, palladium-catalyzed C-C bond cleavage followed by cross-coupling can produce benzo-fused cycloheptanones. scribd.com Future research could adapt these methods to this compound to access novel heterocyclic and polycyclic scaffolds.
C–H Functionalization: Catalyst-controlled C–H functionalization is a powerful tool for molecular editing. nih.gov The cyclobutane ring of this compound possesses multiple C-H bonds that could be selectively functionalized to introduce new substituents, creating diverse molecular architectures from a common intermediate. acs.org
Cross-Coupling and Derivatization: The 4-bromophenyl group is a key handle for diversification. While Suzuki-Miyaura coupling to form the corresponding boronate ester is a known transformation, a broader range of cross-coupling reactions remains to be explored. vulcanchem.com The synthesis of borylated cyclobutanols is particularly valuable, as the boron moiety serves as a versatile handle for subsequent C-C, C-N, and C-O bond-forming reactions. semanticscholar.orgnih.gov
Advanced Mechanistic Insights through Emerging Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools will be crucial in elucidating the complex reaction pathways of this compound.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable for studying reaction mechanisms, predicting stereoselectivity, and modeling transition states. rsc.orgresearchgate.net Applying these techniques to the reactions of this compound can provide detailed insights into radical pathways, cycloaddition mechanisms, and the influence of the strained ring on reactivity. acs.orgresearchgate.net
In-Situ Spectroscopy: Techniques such as real-time IR and NMR spectroscopy allow for the direct observation of reaction progress and the detection of transient intermediates. cinz.nz Integrating these methods into studies of this compound's reactivity can help confirm proposed mechanisms and identify unexpected reaction pathways.
Studies of Radical Processes: The presence of the carbon-bromine bond suggests that radical reactions could be a fruitful area of investigation. wikipedia.org Control experiments using radical scavengers can help determine if a reaction proceeds through a radical mechanism, as has been demonstrated in other cycloaddition and bond-formation reactions. acs.orgmdpi.com Understanding the conditions that favor radical versus ionic pathways is key to controlling reaction outcomes. researchgate.net
High-Throughput Screening for New Derivatization Opportunities
High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions, catalysts, and substrates, accelerating the discovery of new chemical transformations. ru.nl This technology can be powerfully applied to this compound to unlock its full synthetic potential.
Future research could employ HTS to:
Discover Novel Catalysts and Ligands: HTS is particularly effective for screening large libraries of ligands to find optimal catalysts for enantioselective reactions, such as the synthesis of chiral cyclobutylboronates. researchgate.net This approach could be used to develop catalytic, asymmetric derivatizations of this compound.
Explore New Reaction Scaffolds: By systematically reacting this compound with a diverse array of coupling partners and reagents in a high-throughput format, researchers can rapidly identify novel reactions and build libraries of complex derivatives. researchgate.net This strategy is central to fragment-based drug discovery, where cyclobutanes are increasingly valued as three-dimensional scaffolds. nih.gov
Optimize Reaction Conditions: HTS can efficiently map out the optimal conditions (e.g., solvent, temperature, stoichiometry) for a given transformation, significantly reducing the time required for methods development.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. cinz.nznih.gov Integrating the synthesis and derivatization of this compound into these platforms is a key direction for future research.
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, which is particularly advantageous for managing highly exothermic or fast reactions. nih.govbeilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially when scaling up production. cinz.nz Future work could focus on adapting key synthetic steps, such as cycloadditions or cross-coupling reactions involving this compound, to flow conditions. lookchem.com
Automated Synthesis: Automated platforms, which can perform multi-step syntheses and purifications with minimal human intervention, are transforming the production of compound libraries. researchgate.net Combining an automated workflow with the chemistry of this compound would enable the rapid generation of a large number of derivatives for screening in materials science or medicinal chemistry programs. This approach aligns with the goals of HTS by providing the diverse molecular inputs required for large-scale screening campaigns.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 1-(4-Bromophenyl)cyclobutanol?
- Methodology : A high-yield approach involves Rh(III)-catalyzed redox-neutral annulation of N-aryloxyacetamides with 1-alkynylcyclobutanols. For example, reacting 1-((4-bromophenyl)ethynyl)cyclobutanol with N-phenoxyacetamide under Rh catalysis produces benzofuran derivatives in yields exceeding 85% .
- Key Steps :
- Use of dual directing groups to enable simultaneous C–H and C–C bond activation.
- Mild conditions (room temperature to 80°C) with [Cp*RhCl₂]₂ as the catalyst.
Q. How is the structural identity of this compound validated experimentally?
- Spectroscopic Techniques :
- ¹H NMR : Distinct peaks for the cyclobutyl ring protons (δ ~1.7–2.0 ppm) and aromatic protons (δ ~7.5–7.6 ppm) .
- ¹³C NMR : Signals for the quaternary carbons (e.g., cyclobutyl C attached to –OH) and aromatic carbons (C–Br resonance at δ ~120–130 ppm) .
- HRMS : Accurate mass determination (e.g., m/z calculated for C₁₀H₁₁BrO: 227.0977) .
- FTIR : O–H stretch (~3440 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .
Advanced Research Questions
Q. How do Rh(III)-catalyzed C–H/C–C activation strategies enable functionalization of this compound?
- Mechanistic Insight : The reaction leverages the directing-group-assisted activation of both C–H bonds (in N-aryloxyacetamides) and C–C bonds (in 1-alkynylcyclobutanols). The cyclobutanol moiety undergoes ring-opening via β-carbon elimination, forming benzofuran derivatives .
- Key Advantages :
- Redox-neutral conditions avoid stoichiometric oxidants.
- High regioselectivity due to steric and electronic effects of the 4-bromophenyl group.
Q. What computational frameworks are used to predict reaction pathways involving this compound?
- Molecular Electron Density Theory (MEDT) : Applied to analyze [3+2] cycloaddition pathways, predicting regioselectivity and transition states. For example, MEDT explains unexpected pyrazole formation via CHCl₃ elimination in related bromophenyl systems .
- Software Tools : Gaussian or ORCA for DFT calculations, coupled with visualization tools (e.g., VMD) to map electron density changes during bond cleavage/formation .
Q. How can contradictions between experimental and computational data for cyclobutanol-derived reactions be resolved?
- Case Study : In a cycloaddition reaction, MEDT predicted Δ²-pyrazoline formation, but experiments yielded pyrazoles. Resolution involved:
- Re-evaluating solvent effects (e.g., CHCl₃ participation in elimination).
- Validating intermediates via LC-MS or in-situ IR .
- Best Practices :
- Cross-validate computational models with kinetic isotope effects (KIEs).
- Use tandem MS or crystallography (e.g., SHELXL ) to confirm intermediates.
Q. What role does steric strain in the cyclobutanol ring play in its reactivity?
- Ring-Opening Reactions : The strained four-membered ring facilitates β-carbon elimination under metal catalysis, enabling access to fused heterocycles (e.g., benzofurans) .
- Comparative Studies : Cyclopropanol analogs exhibit higher strain but lower stability, whereas cyclopentanols are less reactive, highlighting the balance between strain and synthetic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
